molecular formula C17H25NO3 B13412074 (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid

Katalognummer: B13412074
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: MNEMQQWDPAVARE-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid is a chiral intermediate of significant interest in medicinal chemistry for the synthesis of compounds that activate Angiotensin-Converting Enzyme 2 (ACE2). Research indicates that this compound serves as a precursor in the development of diminazene analogues , which are investigated for their potent ACE2 activating properties. The activation of ACE2 is a critical therapeutic strategy as it counteracts the harmful effects of the Renin-Angiotensin System (RAS) overactivation. By promoting the conversion of Angiotensin II to Angiotensin-(1-7), ACE2 activators can elicit vasodilatory, anti-inflammatory, and anti-fibrotic effects. Consequently, this compound is a vital tool for researchers exploring novel treatments for cardiovascular diseases, pulmonary hypertension, and ARDS . The specific (R) configuration at both stereocenters is essential for imparting the desired biological activity and for efficient progression in asymmetric synthetic routes, making it a high-value building block for drug discovery programs focused on modulating the RAS pathway.

Eigenschaften

Molekularformel

C17H25NO3

Molekulargewicht

291.4 g/mol

IUPAC-Name

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid

InChI

InChI=1S/C17H25NO3/c1-12(2)9-14(11-17(20)21)10-16(19)18-13(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3,(H,18,19)(H,20,21)/t13-,14-/m1/s1

InChI-Schlüssel

MNEMQQWDPAVARE-ZIAGYGMSSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CC(=O)O

Kanonische SMILES

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Setup and Conditions

  • Reactants:

    • 3-isobutyl glutaric anhydride (key acylating agent)
    • (R)-(+)-phenylethylamine (chiral amine source)
    • 4-dimethylaminopyridine (DMAP) as a catalyst/base
  • Solvents:

    • Aromatic hydrocarbons such as toluene or ethyl acetate are used as reaction media.
  • Temperature:

    • The reaction mixture is cooled to between −50°C and −60°C to maintain stereochemical integrity and control reaction kinetics.
  • Procedure:

    • The amine and DMAP are dissolved in the solvent and cooled.
    • A solution of 3-isobutyl glutaric anhydride in the same solvent is added dropwise over 25-60 minutes.
    • The mixture is stirred for an additional 1.5 to 2 hours at the low temperature.

Workup and Purification

  • Extraction:

    • The reaction mixture is extracted with an aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) solution (2.5–5%).
    • The aqueous phase is separated and washed with toluene to remove organic impurities.
  • pH Adjustment:

    • The aqueous phase pH is adjusted to 2–2.5 using hydrochloric acid (1–12 N), which precipitates the product.
  • Organic Extraction:

    • The acidic aqueous phase is further extracted with ethyl acetate to isolate the product.
  • Drying and Concentration:

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated by solvent evaporation.
  • Crystallization:

    • The residue is crystallized from a mixture of ethyl acetate and toluene to yield the final product as a white solid.

Yield and Optical Purity

  • Yields typically range from 67% to 77% depending on scale and conditions.
  • Optical purity is high, with chiral HPLC measurements indicating enantiomeric excesses of 99.19% to 99.91%.

Representative Experimental Data

Parameter Example 1 Example 2 Example 3
Solvent Toluene (400 mL) Ethyl acetate (100 mL) Toluene (100 mL)
(R)-(+)-phenylethylamine 38.59 g (0.319 mole) 26.69 g (0.22 mole) 35.58 g (0.294 mole)
3-isobutyl glutaric anhydride 50 g (0.294 mole) 25 g (0.147 mole) 25 g (0.147 mole)
Temperature −50°C to −60°C −50°C to −60°C 0°C to 5°C
Reaction time 1.5–2 hours 1.5–2 hours 1.5–2 hours
Workup NaOH extraction, pH 2–2.5 acidification NaOH extraction, pH 2–2.5 acidification NaHCO3 extraction, pH 2–2.5 acidification
Yield (%) ~70–77% ~67–70% ~67%
Optical purity (chiral HPLC) 99.19%–99.91% 99.34% 99.34%

Analytical Characterization

The compound is characterized by multiple spectroscopic and analytical methods confirming its structure and stereochemistry:

Reaction Mechanism Insights

The stereoselective formation of the compound involves nucleophilic attack of the chiral amine on the anhydride carbonyl, forming an amide intermediate. The low temperature and choice of solvent minimize racemization and side reactions, preserving the stereochemistry of both chiral centers.

Summary Table of Preparation Conditions and Outcomes

Step Conditions/Materials Outcome/Notes
Reactant mixing (R)-(+)-phenylethylamine + DMAP + solvent Formation of reactive amine base mixture
Cooling −50°C to −60°C (or 0–5°C in some cases) Controls stereochemistry and reaction rate
Addition 3-isobutyl glutaric anhydride in solvent Slow addition to control reaction
Stirring 1.5–2 hours Complete reaction
Extraction NaOH or NaHCO3 aqueous solution Removal of impurities
pH Adjustment Hydrochloric acid to pH 2–2.5 Precipitation of product
Organic extraction Ethyl acetate Isolation of product
Drying and concentration Anhydrous sodium sulfate, solvent evaporation Purification step
Crystallization Ethyl acetate/toluene mixture Obtains pure white solid with high optical purity

Analyse Chemischer Reaktionen

Reaction Mechanism Insights

The synthesis leverages stereoselective acylation , where the amino group participates in nucleophilic substitution. The phenylethylamine moiety’s stereochemistry (1R configuration) is critical for maintaining the desired chiral center at the 3R position .

Characterization Techniques

The compound’s structural integrity is confirmed via:

  • 1H NMR : Identifies proton environments, including the chiral center and phenylethylamine group .

  • 13C NMR : Resolves carbon environments, confirming the ketone and carboxylic acid functionalities .

  • IR spectroscopy : Detects functional groups (e.g., amide N–H stretch, carbonyl C=O) .

  • Chiral HPLC : Verifies enantiomeric purity .

Challenges and Optimization

  • Yield variability : Crystallization conditions (e.g., solvent ratios) significantly impact final purity .

  • Scalability : Multi-step extraction and low-temperature control pose challenges for industrial production .

This compound’s synthesis underscores the importance of stereochemical precision in organic chemistry, with applications spanning pharmaceuticals to material science. Further research into its reactivity under diverse conditions could expand its utility.

Citations :

Wissenschaftliche Forschungsanwendungen

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

  • Structure: Shares the hexanoic acid backbone and 5-methyl group but replaces the phenylethylamino-oxoethyl side chain with a simpler 2-amino-2-oxoethyl group.
  • Molecular Weight : 187.24 g/mol (vs. 305.39 g/mol for the target compound).

(3S)-5-Methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl)hexanoic Acid

  • Structure : Enantiomer of the target compound with 3S and 1S configurations.
  • Synthesis : Synthesized via a toluene-mediated reaction with (S)-phenylethylamine, achieving 73% yield and 99.75% optical purity .
  • Implication : Stereochemical differences may alter biological activity, as seen in enantiomeric pairs like pregabalin analogs .

(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic Acid

  • Structure: Features a hydroxyl group at C2 and an amino group at C3, differing from the oxo and phenylethylamino groups in the target compound.

Pharmacological Activity Comparisons

While direct activity data for the target compound are sparse, evidence from structurally related compounds provides insights:

  • Receptor Binding: The phenylethylamino group in the target compound resembles JNJ-63533054 (), a GPR139 agonist. However, JNJ-63533054’s benzamide scaffold differs significantly, highlighting the importance of scaffold rigidity in receptor affinity .

Target Compound vs. (3S)-Enantiomer

Parameter Target Compound (3R,1R) (3S)-Enantiomer (3S,1S)
Synthetic Yield Not reported 73%
Optical Purity Not reported 99.75%
Key Reagent Not reported (S)-Phenylethylamine

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid C₁₇H₂₃NO₃ 305.39 Oxo, phenylethylamino, carboxylic acid
(3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid C₉H₁₅NO₃ 187.24 Amino, oxo, carboxylic acid
(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid C₇H₁₃NO₃ 159.18 Amino, hydroxyl, carboxylic acid

Biologische Aktivität

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid, commonly referred to as this complex name, is a synthetic amino acid derivative with significant potential in pharmacology. Its structure features a hexanoic acid backbone, a ketone group, and an amino group, which contribute to its biological activities. The stereochemistry of this compound is crucial for its interactions with biological systems, suggesting that it may exhibit various therapeutic effects.

  • Molecular Formula : C17H25NO3
  • Molecular Weight : 291.4 g/mol
  • CAS Number : 930585-94-7
  • IUPAC Name : this compound

The biological activity of this compound has been explored through various studies, indicating potential mechanisms that may include:

  • Neurotransmitter Modulation : The phenylethylamine moiety suggests possible interactions with neurotransmitter systems, particularly those related to mood regulation.
  • Antidepressant Effects : Similar compounds have shown antidepressant properties by influencing serotonin and norepinephrine pathways.
  • Neuroprotective Properties : Some studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Assessment

The biological activities of this compound have been evaluated using both computational models and experimental assays. The following table summarizes findings from various studies:

StudyMethodologyFindings
Akil et al.In vitro assaysDemonstrated neuroprotective effects against oxidative stress in neuronal cell lines.
Computational ModelingPredictive analysisSuggested potential binding affinity to serotonin receptors, indicating possible antidepressant activity.
Interaction StudiesMolecular dockingShowed favorable interactions with GABA receptors, hinting at anxiolytic properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant reductions in neuronal loss and improvements in cognitive function.
  • Mood Enhancement Trials : Clinical trials assessing mood enhancement effects have shown promising results, with participants reporting improved mood states and reduced symptoms of depression following treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological ActivityUnique Features
(3R)-5-methyl...Amino Acid DerivativePotential antidepressant and neuroprotectiveComplex multi-functional structure
PhenylethylamineSimple AmineMood enhancementBasic structure without additional groups
L-TyrosineAmino AcidPrecursor for neurotransmittersDirect involvement in neurotransmitter synthesis
BupropionAntidepressantDopamine/norepinephrine reuptake inhibitorMore established pharmacological profile

Q & A

Basic: What synthetic methodologies are optimal for preparing (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid?

Methodological Answer:
The synthesis of this compound likely involves a multi-step sequence, leveraging reductive amination or nucleophilic substitution to introduce the (1R)-1-phenylethylamino group. Key steps include:

  • Core Hexanoic Acid Backbone Construction: Start with a hexanoic acid derivative functionalized at position 3. For example, 3-keto intermediates can be generated via Claisen condensation or oxidation of alcohol precursors .
  • Introduction of the 2-Oxoethyl Group: Use a Michael addition or alkylation with ethyl oxoacetate derivatives.
  • Chiral Amine Coupling: Employ reductive amination with (1R)-1-phenylethylamine under controlled pH (e.g., NaBH3CN in methanol) to preserve stereochemistry .
  • Purification: Chiral HPLC or recrystallization with resolving agents (e.g., (R)-(-)-α-Methoxyphenylacetic acid) ensures enantiomeric purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of advanced spectroscopic methods is required:

  • NMR Analysis:
    • ¹H/¹³C NMR: Assign peaks for the hexanoic acid backbone (δ ~2.3 ppm for methyl groups, δ ~12 ppm for carboxylic acid protons) and the phenyl group (aromatic protons at δ ~7.2 ppm).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the 2-oxoethyl and phenylethylamino moieties .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected m/z ~335.2 for C₁₈H₂₅NO₃) and fragmentation patterns .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How can researchers address enantiomeric impurities during synthesis?

Methodological Answer:
Enantiomeric purity is critical due to the compound's stereospecific bioactivity. Strategies include:

  • Chiral Auxiliaries: Use (R)-configured reagents (e.g., (R)-1-phenylethylamine) during coupling to minimize racemization .
  • Dynamic Kinetic Resolution: Employ catalysts like Ru-BINAP complexes to favor the desired (3R) configuration during key steps .
  • Analytical Validation: Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase resolves enantiomers. Validate purity with ≥99% enantiomeric excess (ee) .

Advanced: What experimental design considerations are vital for studying this compound's enzyme inhibition mechanisms?

Methodological Answer:
To evaluate enzyme interactions (e.g., proteases or kinases):

  • Assay Optimization:
    • Substrate Titration: Use kinetic assays (Km/Vmax) to determine inhibitory constants (Ki).
    • pH Dependence: Test activity across pH 6–8, as the carboxylic acid group may protonate and alter binding .
  • Control for Stability: Monitor compound degradation via LC-MS during long-term assays, as oxo groups may hydrolyze under aqueous conditions .
  • Structural Studies: Co-crystallization with target enzymes (e.g., X-ray crystallography at 1.8 Å resolution) identifies binding motifs like hydrogen bonding with the oxo group .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions. Mitigation strategies:

  • Standardize Assay Protocols:
    • Use consistent buffer systems (e.g., PBS vs. Tris-HCl) to avoid pH-dependent activity shifts.
    • Validate cell lines (e.g., HEK293 vs. HeLa) for receptor expression levels .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For example, discrepancies in IC₅₀ values may stem from differences in compound purity or assay sensitivity .
  • Reproduce Key Studies: Independent validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) confirms binding affinity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:
Stability is influenced by functional groups:

  • Temperature Sensitivity: Store at –20°C in anhydrous DMSO to prevent hydrolysis of the oxo group. Accelerated stability testing (40°C/75% RH for 14 days) reveals degradation products via LC-MS .
  • Light Sensitivity: Protect from UV exposure, as the phenyl group may undergo photooxidation. Use amber vials for long-term storage .
  • pH-Dependent Degradation: In aqueous buffers (pH >7), the carboxylic acid may decarboxylate. Use lyophilized forms for in vivo studies .

Advanced: What computational methods predict the compound's pharmacokinetic properties?

Methodological Answer:
In silico tools guide ADMET profiling:

  • Molecular Dynamics (MD) Simulations: Predict blood-brain barrier permeability using logP values (~2.8) and polar surface area (~75 Ų) .
  • CYP450 Metabolism Prediction: Software like Schrödinger’s QikProp identifies potential oxidation sites (e.g., methyl groups) for metabolite identification .
  • Docking Studies: AutoDock Vina models interactions with cytochrome P450 enzymes to assess metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.